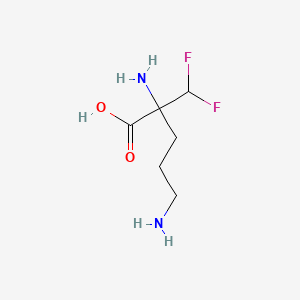

Eflornithine

Katalognummer B1671129

Molekulargewicht: 182.17 g/mol

InChI-Schlüssel: VLCYCQAOQCDTCN-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04399151

Procedure details

Under nitrogen a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of 143.1 ml of diisopropylamine in 1.5 liters of tetrahydrofuran at -78° C. after which 261 g (0.81 mole) of ornithine dibenzaldimine methyl ester in 1.5 liters of tetrahydrofuran is added. Upon completion of the addition the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 1) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 1 ) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with 7-8 liters of acetone. The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in about 150 ml hot water and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid hydrochloride monohydrate separate 71 g (37%), m.p. 183° C.

Identifiers

|

REACTION_CXSMILES

|

C([Li])CCC.C(NC(C)C)(C)C.[NH2:13][C@H:14]([C:19]([OH:21])=[O:20])[CH2:15][CH2:16][CH2:17][NH2:18].Cl[CH:23]([F:25])[F:24].Cl>CCCCCC.O1CCCC1>[F:24][CH:23]([F:25])[C:14]([NH2:13])([CH2:15][CH2:16][CH2:17][NH2:18])[C:19]([OH:21])=[O:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

143.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

261 g

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCCN)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition the reaction temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is bubbled through the mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture is then treated with a saturated solution of sodium chloride

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic material is extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the ether extract

|

WASH

|

Type

|

WASH

|

|

Details

|

washed several times with sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a viscous oil

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture extracted several times with chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous solution evaporated to dryness

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The oily residue is refluxed with 12 N hydrochloric acid (1.5 1 ) for 16 hours

|

|

Duration

|

16 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The pH of the solution is adjusted to 3.5 by the addition of triethylamine

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution treated again with charcoal before concentration to about 500 ml and dilution with 7-8 liters of acetone

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated product is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product is recrystallized

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving in about 150 ml hot water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid hydrochloride monohydrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separate 71 g (37%), m.p. 183° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC(C(C(=O)O)(CCCN)N)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04399151

Procedure details

Under nitrogen a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of 143.1 ml of diisopropylamine in 1.5 liters of tetrahydrofuran at -78° C. after which 261 g (0.81 mole) of ornithine dibenzaldimine methyl ester in 1.5 liters of tetrahydrofuran is added. Upon completion of the addition the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 1) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 1 ) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with 7-8 liters of acetone. The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in about 150 ml hot water and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid hydrochloride monohydrate separate 71 g (37%), m.p. 183° C.

Identifiers

|

REACTION_CXSMILES

|

C([Li])CCC.C(NC(C)C)(C)C.[NH2:13][C@H:14]([C:19]([OH:21])=[O:20])[CH2:15][CH2:16][CH2:17][NH2:18].Cl[CH:23]([F:25])[F:24].Cl>CCCCCC.O1CCCC1>[F:24][CH:23]([F:25])[C:14]([NH2:13])([CH2:15][CH2:16][CH2:17][NH2:18])[C:19]([OH:21])=[O:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

143.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

261 g

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCCN)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition the reaction temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is bubbled through the mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture is then treated with a saturated solution of sodium chloride

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic material is extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the ether extract

|

WASH

|

Type

|

WASH

|

|

Details

|

washed several times with sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a viscous oil

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture extracted several times with chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous solution evaporated to dryness

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The oily residue is refluxed with 12 N hydrochloric acid (1.5 1 ) for 16 hours

|

|

Duration

|

16 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The pH of the solution is adjusted to 3.5 by the addition of triethylamine

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution treated again with charcoal before concentration to about 500 ml and dilution with 7-8 liters of acetone

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated product is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product is recrystallized

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving in about 150 ml hot water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid hydrochloride monohydrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separate 71 g (37%), m.p. 183° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC(C(C(=O)O)(CCCN)N)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |